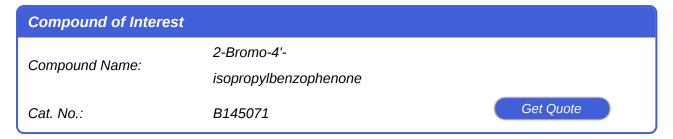


Application Notes and Protocols for the Amination of 2-Bromo-4'isopropylbenzophenone

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 2-amino-4'-isopropylbenzophenone from **2-bromo-4'-isopropylbenzophenone** via a two-step process involving a Buchwald-Hartwig amination with an ammonia surrogate, followed by acidic hydrolysis.

Introduction

The introduction of a primary amino group onto an aromatic ring is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This protocol utilizes benzophenone imine as a stable and easy-to-handle ammonia surrogate, which circumvents the challenges associated with using ammonia gas directly.[3] The subsequent hydrolysis of the intermediate imine provides the desired primary amine in good to excellent yields.[1]

Overall Reaction Scheme

The synthesis of 2-amino-4'-isopropylbenzophenone is achieved in two sequential steps:



- Buchwald-Hartwig Amination: 2-Bromo-4'-isopropylbenzophenone is coupled with benzophenone imine in the presence of a palladium catalyst, a phosphine ligand, and a base.
- Hydrolysis: The resulting N-(2-(4-isopropylbenzoyl)phenyl)-1,1-diphenylmethanimine is treated with aqueous acid to yield 2-amino-4'-isopropylbenzophenone.

Experimental Protocols

Part 1: Buchwald-Hartwig Amination of 2-Bromo-4'-isopropylbenzophenone

This procedure is adapted from established protocols for the Buchwald-Hartwig amination of 2-bromoaryl ketones.[1]

Materials:

- 2-Bromo-4'-isopropylbenzophenone
- Benzophenone imine
- Palladium(II) acetate (Pd(OAc)₂)
- X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
- Potassium tert-butoxide (KOt-Bu)
- · Anhydrous Toluene
- Anhydrous Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar



Inert atmosphere (Nitrogen or Argon)

Procedure:

- To an oven-dried Schlenk flask under an inert atmosphere, add 2-bromo-4'isopropylbenzophenone (1.0 equiv), palladium(II) acetate (0.02 equiv), and X-Phos (0.04
 equiv).
- Evacuate and backfill the flask with an inert gas three times.
- Add anhydrous toluene to the flask via syringe.
- Add benzophenone imine (1.2 equiv) to the reaction mixture via syringe.
- Finally, add potassium tert-butoxide (1.4 equiv) to the flask as a solid under a positive flow of inert gas.
- Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with diethyl ether and quench with a saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude N-(2-(4-isopropylbenzoyl)phenyl)-1,1-diphenylmethanimine. This crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Part 2: Hydrolysis of N-(2-(4-isopropylbenzoyl)phenyl)-1,1-diphenylmethanimine



This procedure is based on standard methods for the acidic hydrolysis of N-aryl benzophenone imines.[4][5]

Materials:

- Crude N-(2-(4-isopropylbenzoyl)phenyl)-1,1-diphenylmethanimine
- Tetrahydrofuran (THF)
- 2 M Hydrochloric acid (HCl)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Ethanol or Methanol for recrystallization

Procedure:

- Dissolve the crude N-(2-(4-isopropylbenzoyl)phenyl)-1,1-diphenylmethanimine from Part 1 in tetrahydrofuran (THF).
- Add 2 M hydrochloric acid to the solution and stir vigorously at room temperature for 2-4 hours. Monitor the hydrolysis by TLC or LC-MS until the starting imine is consumed.
- Once the reaction is complete, neutralize the mixture by the careful addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.



- Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4'isopropylbenzophenone.
- Purify the crude product by recrystallization from ethanol or methanol, or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2-amino-4'-isopropylbenzophenone as a solid.

Data Presentation

The following table summarizes the typical reagents and expected outcomes for the two-step amination of **2-bromo-4'-isopropylbenzophenone**.

Step	Reactant	Reagents and Conditions	Product	Yield
1. Amination	2-Bromo-4'- isopropylbenzop henone	Pd(OAc) ₂ , X- Phos, KOt-Bu, Benzophenone imine, Toluene, 110°C, 12-24h	N-(2-(4- isopropylbenzoyl)phenyl)-1,1- diphenylmethani mine	Good to Excellent
2. Hydrolysis	N-(2-(4- isopropylbenzoyl)phenyl)-1,1- diphenylmethani mine	2 M HCI, THF, Room Temperature, 2- 4h	2-Amino-4'- isopropylbenzop henone	High

Yields for the Buchwald-Hartwig amination of similar 2-bromoaryl ketones with benzophenone imine are typically reported as "good to excellent," often in the range of 80-95%. The subsequent hydrolysis is generally a high-yielding transformation.[1]

Mandatory Visualization

The following diagram illustrates the logical workflow of the experimental procedure.

Caption: Workflow for the two-step synthesis of 2-amino-4'-isopropylbenzophenone.



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